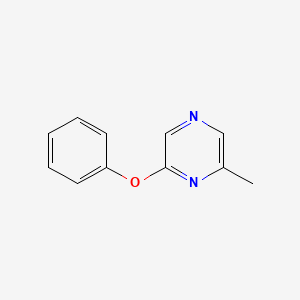

2-methyl-6-phenoxypyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-7-12-8-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBUMYZKFIJAPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 6 Phenoxypyrazine

Established Synthetic Routes for Pyrazine (B50134) Derivatives

Condensation Reactions

Condensation reactions represent the most classical and straightforward approach to pyrazine synthesis. tandfonline.com This method typically involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.comthieme-connect.de The initial condensation forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. unimas.myslideshare.net

A notable example that yields a closely related structure is the condensation of phenylglyoxal (B86788) with propylenediamine. This reaction, followed by dehydrogenation in the presence of sodium hydroxide (B78521), produces a mixture of 2-methyl-5-phenylpyrazine (B1626348) and 2-methyl-6-phenylpyrazine. unimas.my The isomers can then be separated by column chromatography. unimas.my Another common approach is the self-condensation of two molecules of an α-aminocarbonyl compound to give a dihydropyrazine, which is then oxidized under mild conditions. unimas.my

| Reactants | Reagents/Conditions | Product(s) | Reference |

| Phenylglyoxal, Propylenediamine | 1. Condensation 2. Dehydrogenation (NaOH) | 2-Methyl-5-phenylpyrazine & 2-Methyl-6-phenylpyrazine | unimas.my |

| 1,2-Dicarbonyl, 1,2-Diaminoethane | Condensation, then Oxidation | Dihydropyrazine, then Pyrazine | unimas.my |

| α-Aminocarbonyl (2 moles) | Self-condensation, then Mild Oxidation | Dihydropyrazine, then Pyrazine | unimas.my |

| Benzil, Ethylene diamine | t-BuOK, Wet Methanol, Room Temp. | 2,3-Diphenylpyrazine | tandfonline.com |

Ring Closure Reactions

Ring closure, or cyclization, reactions are fundamental to forming the heterocyclic pyrazine core. unimas.my These reactions can be categorized by the bonds being formed during the cyclization step. thieme-connect.de A common strategy involves the cyclization of acyclic precursors that already contain the necessary atoms. For instance, 2,3-bis(arylideneamino)-3-cyanoarylamides can undergo cyclization to form a 1,2-dihydropyrazine precursor, which then aromatizes. unimas.my

More complex fused ring systems can also be synthesized, demonstrating the versatility of ring closure strategies. For example, intramolecular 1,7-carbonyl-enamine cyclization has been studied as a method to fuse an azepine ring onto a pyrazine core, creating novel pyrazino[2,3-c]azepine systems. researchgate.netchem-soc.si This highlights how ring closure reactions can be adapted to build complex molecular architectures based on the pyrazine scaffold.

Coupling Reactions, including Buchwald-Hartwig Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrazine ring with various substituents. rsc.orgrsc.org These methods are generally used for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Classical palladium-catalyzed reactions like Suzuki, Stille, Heck, and Sonogashira are widely employed to introduce aryl, vinyl, or alkynyl groups onto a pre-formed pyrazine ring. rsc.orgrsc.org

The Buchwald-Hartwig amination is particularly relevant for synthesizing amino-substituted pyrazines, which can be precursors to a variety of other derivatives. This palladium-catalyzed C-N cross-coupling reaction allows for the amination of halopyrazines. nih.govmdpi.comresearchgate.net For instance, 7-bromo-substituted thieno[2,3-b]pyrazines have been successfully coupled with various (hetero)arylamines in good to excellent yields using different palladium catalysts and ligands. nih.gov Similarly, this methodology has been used to install sulfonamido groups on chloro-substituted imidazo[1,2-a]pyrazines. nih.gov

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Buchwald-Hartwig C-N Coupling | 7-bromothieno[2,3-b]pyrazine-6-carboxylate, (Hetero)arylamines | Pd-catalyst, Ligands | 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates | nih.gov |

| Buchwald-Hartwig C-N Coupling | 2-Aryl-8-chloroimidazo[1,2-a]pyrazines, Sulfonamides | tBu-XPhos/Pd(dba)₂/K₂CO₃ | 8-Sulfonamido-substituted imidazo[1,2-a]pyrazines | nih.gov |

| Buchwald-Hartwig C-N Coupling | 2-bromo-3-methoxyaniline (self-coupling) | Palladium(II)-BrettPhos precatalyst, KHMDS | 1,6-dimethoxyphenazine | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing heteroatom nucleophiles, such as phenoxides, onto an electron-deficient aromatic ring like pyrazine. pressbooks.pubmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing a leaving group (typically a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The leaving group is then expelled to restore aromaticity. pressbooks.pub The presence of electron-withdrawing nitrogen atoms in the pyrazine ring facilitates this reaction by stabilizing the negative charge of the intermediate. pressbooks.pubmasterorganicchemistry.com

This method is directly applicable to the synthesis of 2-methyl-6-phenoxypyrazine. A highly relevant procedure involves the reaction of a chloropyrazine derivative with a phenol (B47542). Specifically, methyl 3-chloropyrazine-2-carboxylate can be treated with a substituted phenol in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 110 °C) to yield the corresponding 3-phenoxypyrazine product. rsc.orgnih.gov To obtain 2-methyl-6-phenoxypyrazine, one would start with a 2-chloro-6-methylpyrazine (B130241) substrate and react it with phenol under similar SNAr conditions.

| Substrates | Reagents/Conditions | Mechanism | Product Type | Reference |

| Methyl 3-chloropyrazine-2-carboxylate, Substituted Phenol | K₂CO₃, DMF, 110 °C | Nucleophilic Aromatic Substitution (SNAr) | Methyl 3-phenoxypyrazine-2-carboxylates | rsc.orgnih.gov |

| 2,4,6-Trinitrochlorobenzene, NaOH(aq) | Room Temperature | Nucleophilic Aromatic Substitution (SNAr) | 2,4,6-Trinitrophenol | pressbooks.pub |

| Aryl Fluoride, Secondary Nitrile | KHMDS, THF, 60 °C | Nucleophilic Aromatic Substitution (SNAr) | Tertiary Benzylic Nitrile | orgsyn.org |

Oxidative Cyclization Pathways

Oxidative cyclization provides an efficient route to pyrazine-containing fused heterocyclic systems. thieme-connect.com This strategy involves the formation of the heterocyclic ring through a cyclization step that is concurrent with or followed by an oxidation event. For example, a new method for the synthesis of unimas.mythieme-connect.comnih.govtriazolo[4,3-a]pyrazines utilizes an oxidative intramolecular cyclization as the key step. thieme-connect.com In this process, a 2-chloro-3-hydrazinylpyrazine (B1583919) is first condensed with an aldehyde, and the resulting intermediate is then treated with an oxidizing agent like iodobenzene (B50100) diacetate to effect the cyclization and aromatization. thieme-connect.com

Another powerful application of this concept is the copper-catalyzed aerobic oxidative C-H/N-H coupling of ketones with diamines to construct a variety of pyrazine derivatives. nih.gov This method avoids pre-functionalization of the starting materials and uses molecular oxygen as a green oxidant. Mechanistic studies suggest the involvement of radical species in this transformation. nih.gov

| Reaction | Substrates | Catalyst/Oxidant | Key Step | Reference |

| Annulation | 2-Chloro-3-hydrazinylpyrazine, Aldehyde | Iodobenzene diacetate | Oxidative Intramolecular Cyclization | thieme-connect.com |

| C-H/N-H Coupling | Ketones, Diamines | Copper Iodide / O₂ | Aerobic Oxidative Coupling | nih.gov |

| Annulation | Dihydrotriazines | γ-MnO₂ | MnO₂-induced Oxidative Cyclization | nih.gov |

Metal-Catalyzed Approaches

Beyond the cross-coupling reactions mentioned earlier, other metal-catalyzed methods provide innovative pathways to pyrazine derivatives. An emerging sustainable strategy is the acceptorless dehydrogenative coupling (ADC) catalyzed by earth-abundant metals. For instance, manganese pincer complexes have been developed to catalyze the dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-disubstituted pyrazines. nih.govnih.govacs.org This reaction is highly atom-economical, producing only hydrogen gas and water as byproducts. nih.govacs.org

Copper-based catalysts are also employed in pyrazine synthesis. Copper-chromium catalysts have been used for the condensation of diamines with epoxides or for the cyclodehydrogenation of N-(β-hydroxyalkyl) alkyldiamines. tandfonline.com Furthermore, direct C-H activation and arylation of the pyrazine ring, catalyzed by palladium, represents a modern approach to functionalization, although yields may be moderate. rsc.org

| Catalyst Type | Reaction | Substrates | Byproducts | Reference |

| Manganese Pincer Complex | Dehydrogenative Self-Coupling | 2-Amino Alcohols | H₂, H₂O | nih.govacs.org |

| Copper-Chromium | Condensation | Diamines, Epoxides | - | tandfonline.com |

| Palladium(II) Acetate | Direct C-H Arylation | Pyrazine N-oxide, Indole | - | rsc.org |

| Copper(I) Iodide | Aerobic Oxidative Coupling | Ketones, Diamines | H₂O | nih.gov |

Targeted Synthesis of Phenoxypyrazine Scaffolds

The creation of phenoxypyrazine scaffolds is a cornerstone of synthesizing a variety of derivatives, including 2-methyl-6-phenoxypyrazine. These foundational structures are typically assembled through reactions that couple pyrazine precursors with phenolic compounds.

A prevalent method for forging the phenoxy-pyrazine linkage is through the nucleophilic aromatic substitution reaction between a halogenated pyrazine and a phenol or cresol (B1669610). In this reaction, the phenoxide ion, generated by treating the phenol with a base, acts as a nucleophile, displacing a halogen atom on the pyrazine ring.

Key to this process is the strategic use of a halogenated pyrazine, such as 2-chloropyrazine, which provides a reactive site for the substitution. The choice of base is also critical, with common options including potassium carbonate or sodium hydride, which facilitate the formation of the more reactive phenoxide. The reaction conditions, particularly temperature and solvent, are optimized to ensure high yields and minimize the formation of byproducts. For instance, the reaction is often carried out at elevated temperatures, such as 110°C, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

Table 1: Reaction Parameters for Phenoxypyrazine Synthesis

| Parameter | Value | Reference |

| Reactants | Methyl 3-chloropyrazine-2-carboxylate, Substituted phenol | nih.gov |

| Base | Anhydrous potassium carbonate | nih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Temperature | 110 °C | nih.gov |

| Reaction Time | 5 hours | nih.gov |

This method's versatility allows for the synthesis of a diverse array of phenoxypyrazine derivatives by simply varying the substituted phenol or cresol used in the reaction.

Another important route to phenoxypyrazine scaffolds involves the derivatization of pyrazine carboxylic acid esters. These esters can be synthesized from commercially available pyrazine monocarboxylic acid and an appropriate alcohol. google.com The ester group can then be transformed into other functional groups or used to influence the reactivity of the pyrazine ring.

For example, pyrazine-2-carboxylic acid esters can be converted to their corresponding amides, which are valuable intermediates in the synthesis of biologically active molecules. google.commdpi.com The esterification of pyrazine-2-carboxylic acid can be achieved using various alcohols, such as isobutyl or isopropyl alcohol, in the presence of an acid catalyst. google.com These esters, being liquids, are often easier to purify by distillation, leading to high-purity products. google.com

The resulting pyrazine carboxylic acid ester can then undergo further reactions. For instance, the ester group can be hydrolyzed back to the carboxylic acid, which can then be coupled with other molecules. nih.gov This multi-step approach provides a high degree of control over the final structure of the phenoxypyrazine derivative.

Specific Synthetic Pathways to 2-Methyl-6-phenoxypyrazine and its Analogs

The synthesis of 2-methyl-6-phenoxypyrazine itself requires specific strategies to introduce both the methyl and phenoxy groups onto the pyrazine ring in the correct positions.

The introduction of the methyl and phenoxy groups can be achieved through a sequence of reactions. One common approach starts with a pre-functionalized pyrazine ring. For instance, a halogenated methylpyrazine could be reacted with a phenol in a nucleophilic aromatic substitution reaction, as described previously.

Alternatively, a pyrazine ring can be built from acyclic precursors already containing the necessary functionalities. For example, the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classic method for forming the pyrazine ring. tandfonline.comajgreenchem.com By carefully selecting the starting materials, a methyl group can be incorporated into the final pyrazine structure. The phenoxy group could then be introduced in a subsequent step.

A critical aspect of synthesizing 2-methyl-6-phenoxypyrazine is controlling the regioselectivity of the reactions. wikipedia.org This means ensuring that the methyl and phenoxy groups are attached to the desired positions (2 and 6, respectively) on the pyrazine ring.

The inherent reactivity of the pyrazine ring, which is an electron-deficient heterocycle, influences the position of substitution. The presence of existing substituents, such as a methyl group, can direct incoming groups to specific positions. For example, in the reaction of a substituted pyrazine with a nucleophile, the position of the incoming group is determined by the electronic effects of the existing substituents.

In some cases, multi-step synthetic routes are necessary to achieve the desired regiochemistry. This might involve using protecting groups to block certain positions on the pyrazine ring, allowing for substitution to occur at the desired site. After the reaction, the protecting group is removed to yield the final product. The development of regioselective synthetic methods is an active area of research, with the goal of creating more efficient and atom-economical routes to these valuable compounds. nih.govorganic-chemistry.org

Green Chemistry Principles in Pyrazine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. tandfonline.comtandfonline.comresearchgate.net This has led to the application of green chemistry principles to the synthesis of pyrazines. ajgreenchem.comrsc.org

Green chemistry approaches to pyrazine synthesis aim to reduce waste, use less hazardous materials, and improve energy efficiency. One strategy is the use of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, reducing the need for purification of intermediates and minimizing solvent usage. tandfonline.comresearchgate.net

The use of alternative energy sources, such as microwave irradiation, can also contribute to greener synthetic methods. rsc.org Microwave-assisted synthesis can often lead to significantly shorter reaction times and improved yields compared to conventional heating methods. rsc.org Furthermore, the use of environmentally benign catalysts and solvents, such as water, is a key focus of green pyrazine synthesis. ajgreenchem.comnih.gov For example, some pyrazine syntheses have been successfully carried out using onion extract as a natural catalyst. ajgreenchem.com

Table 2: Comparison of Conventional and Green Synthesis Methods for Pyrazines

| Feature | Conventional Method | Green Method | Reference |

| Solvent | Often organic solvents | Water, reactive eutectic media | nih.govrsc.org |

| Catalyst | Metal-based catalysts (e.g., copper-chromium) | Natural catalysts (e.g., onion extract), metal-free | ajgreenchem.comresearchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation | rsc.org |

| Reaction Time | Often several hours | Can be reduced to minutes | rsc.org |

| Waste | Can generate significant waste | Reduced waste generation | nih.gov |

By embracing these green chemistry principles, the synthesis of 2-methyl-6-phenoxypyrazine and other pyrazine derivatives can be made more sustainable and environmentally responsible.

Chemical Transformations and Reactivity Studies of 2 Methyl 6 Phenoxypyrazine

Fundamental Reactivity Patterns of the Pyrazine (B50134) Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, exhibits distinct reactivity patterns. chemicalbook.comum.edu.my Its chemistry is characterized by a general resistance to electrophilic attack and a predisposition towards nucleophilic reactions. chemicalbook.comthieme-connect.de

Electrophilic Aromatic Substitution

The pyrazine ring is notably electron-deficient, a consequence of the electron-withdrawing nature of the two nitrogen atoms. This inherent electronic property renders the ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609). chemicalbook.comum.edu.my In acidic conditions, the situation is further exacerbated as the nitrogen atoms become protonated, leading to additional deactivation of the ring. thieme-connect.de Consequently, standard electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylations or alkylations are generally not viable methods for functionalizing the pyrazine core unless activating groups are present on the ring or the reaction is facilitated through the use of N-oxides. thieme-connect.de

Despite the general inertness, some direct halogenations, such as chlorination, can be achieved at high temperatures. thieme-connect.de The electron deficiency is most pronounced at the 2, 3, 5, and 6 positions of the pyrazine ring, as indicated by its resonance structures. um.edu.my

Nucleophilic Substitution Reactions

In contrast to its reluctance to undergo electrophilic attack, the pyrazine ring is readily attacked by nucleophiles. chemicalbook.com This is a direct result of the electron-deficient nature of the carbon atoms within the ring. um.edu.my Halogenated pyrazines, for instance, are more reactive towards nucleophilic displacement than their corresponding pyridine (B92270) analogues. thieme-connect.de

The presence of electron-donating groups on the pyrazine ring can, however, necessitate more forceful conditions for nucleophilic exchange to occur. thieme-connect.de The mechanism for these substitutions is not always a straightforward addition-elimination (SNAr) pathway. In some instances, a ring-opening-ring-closure (ANRORC) mechanism is observed, leading to substitution at unexpected positions and even the formation of different heterocyclic systems like imidazoles. thieme-connect.de

Furthermore, nucleophilic substitution of hydrogen in pyrazine N-oxides can be achieved with CH-active compounds, but this typically requires activation by acylating agents to facilitate the aromatization of the intermediate adduct. researchgate.net The table below summarizes various nucleophilic substitution reactions on chloropyrazines.

| Reactant | Nucleophile | Product | Reference |

| 2-Chloropyrazine | Sodium Methoxide | 2-Methoxypyrazine | rsc.org |

| 2-Chloropyrazine | Sodium Benzyl Oxide | 2-Benzyloxypyrazine | rsc.org |

| 2,3-Dichloropyrazine | Sodium Benzyl Oxide | 2-Benzyloxy-3-chloropyrazine | rsc.org |

| 2-Chloropyrazine | Sodium Hydroxide (B78521) | 2-Hydroxypyrazine | scribd.com |

| Chloropyrazines | Potassium Fluoride | Fluoropyrazines | rsc.org |

Transformations Involving the Phenoxy Moiety

The phenoxy group in 2-methyl-6-phenoxypyrazine introduces another layer of chemical reactivity to the molecule, allowing for transformations that directly involve this substituent and also influence the reactivity of the pyrazine ring itself.

Cleavage and Derivatization Reactions

The ether linkage of the phenoxy group can be cleaved under certain conditions. For instance, processes have been developed for cleaving silicon-to-silicon and siloxane linkages using phenol (B47542) as a cleavage agent, where a phenoxy group is substituted at the point of cleavage. google.com While not directly on 2-methyl-6-phenoxypyrazine, this demonstrates the potential for the phenoxy group to be a reactive site.

In the context of biological systems, enzymatic cleavage of phenoxy groups in lignin (B12514952) model compounds has been observed. Laccase from Trametes versicolor, in the presence of 1-hydroxybenzotriazole, can catalyze the aromatic ring cleavage of non-phenolic β-O-4 lignin model dimers, where the phenoxy group is cleaved. nih.gov Similarly, the fungus Phanerochaete chrysosporium has been shown to cleave the aromatic ring of β-O-4 lignin model dimers. kyoto-u.ac.jp

Influence of the Phenoxy Group on Pyrazine Ring Reactivity

The phenoxy group, being an oxygen-containing substituent, can influence the electronic properties of the pyrazine ring. Theoretical studies on perfluorinated diazines have shown that the phenoxide ion acts as a nucleophile, and its addition to the ring is stabilized by π-complexation between the phenoxide and the electron-deficient diazine ring. mdpi.comnih.gov While 2-methyl-6-phenoxypyrazine is not perfluorinated, this suggests an electronic interaction between the phenoxy group and the pyrazine core.

The presence of the phenoxy group can also direct the regioselectivity of reactions. For instance, in the synthesis of 1,2,4-triazolo[4,3-a]pyrazine-based antimalarials, the electronic nature of substituents on a phenyl ring at the 3-position influenced the outcome of nucleophilic substitution reactions. acs.org This indicates that the phenoxy group in 2-methyl-6-phenoxypyrazine could similarly influence the position of incoming substituents.

Reactivity of the Methyl Group

The methyl group attached to the pyrazine ring is not merely a passive substituent. Its protons can exhibit acidic character and participate in various reactions.

Studies on the prototropic reactivity of methylpyrazines have shown that the rates of proton loss from the methyl group can be measured in heavy water (D₂O). cdnsciencepub.comcdnsciencepub.com The acidity of these protons is influenced by the electronic environment of the pyrazine ring. The methyl group is considered an acidic center, and its reactivity is affected by other substituents on the ring. cdnsciencepub.com For instance, an adjacent alkyl group can activate the methyl group towards proton loss. cdnsciencepub.comcdnsciencepub.com

The reactivity of the methyl group is also evident in ion-surface collision experiments. When pyrazine molecular ions collide with self-assembled monolayers, reactions corresponding to the addition of hydrogen atoms and methyl groups from the surface to the probe ion are observed. nih.gov This highlights the potential for the methyl group to be involved in radical reactions or other addition processes. The table below shows the relative reactivity of methyl groups in different dimethylpyrazine isomers with hydroxide ions.

| Compound | Relative Rate of Reaction (per methyl group) |

| 2-Methylpyrazine (B48319) | Slower |

| 2,3-Dimethylpyrazine | Faster |

| 2,5-Dimethylpyrazine | Slower |

| 2,6-Dimethylpyrazine | Slower |

Data derived from qualitative comparisons in the literature. cdnsciencepub.com

Side-Chain Functionalization Reactions

The reactivity of 2-methyl-6-phenoxypyrazine is significantly influenced by its constituent functional groups: the pyrazine ring, the phenoxy group, and the methyl group. The methyl group, in particular, is analogous to a benzylic carbon due to its attachment to the aromatic pyrazine ring. This position is susceptible to a variety of functionalization reactions, most notably oxidation.

Strong oxidizing agents can convert the alkyl side chain into a carboxylic acid. libretexts.orglibretexts.org For this reaction to proceed, the benzylic-like carbon must have at least one attached hydrogen, a condition met by the methyl group of 2-methyl-6-phenoxypyrazine. csbsju.edu Treatment with reagents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) is expected to transform the methyl group into a carboxyl group, yielding 6-phenoxypyrazine-2-carboxylic acid.

In a study on the oxidation of 2-methylpyrazine, using selenium dioxide in pyridine at 115 °C resulted in a 99% selectivity for the corresponding pyrazinoic acid, with a complete conversion of the starting material within 8 hours. acs.org This high selectivity highlights a viable pathway for the functionalization of the methyl group on the pyrazine core. acs.org

Table 1: Potential Side-Chain Oxidation Reactions

| Starting Material | Reagent(s) | Expected Product | Notes |

|---|

Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic pathways of these transformations is crucial for controlling reaction outcomes and optimizing conditions. The mechanisms often involve the formation of unstable, short-lived intermediates that dictate the course of the reaction. imist.ma

For the side-chain oxidation of alkyl-substituted aromatic systems, the exact mechanism can be complex and is sometimes described as obscure. libretexts.org However, the requirement of a hydrogen atom on the carbon attached to the aromatic ring strongly suggests that the initial step involves the breaking of this C-H bond. libretexts.orgcsbsju.edu This would lead to the formation of a radical intermediate, which is stabilized by resonance with the aromatic pyrazine ring. libretexts.org

Elucidation of Reaction Intermediates

Reaction intermediates are transient molecular entities formed from reactants on their way to becoming products. imist.ma Their high reactivity and low concentration make direct observation challenging. acs.org

In the context of side-chain oxidation, a key proposed intermediate is the resonance-stabilized radical formed by the abstraction of a hydrogen atom from the methyl group. The stability of this intermediate is a key factor driving the reaction's specificity for the benzylic-like position. libretexts.org

In other pyrazine-related reactions, specific intermediates have been successfully identified. For example, in the amidation of 3-aminopyrazine-2-carboxylic acid, the reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) proceeds through an acyl imidazole (B134444) intermediate , namely (3-aminopyrazine-2-yl)(1H-imidazol-1-yl)methanone. This intermediate activates the carboxylic acid, allowing it to be readily attacked by an amine. imist.ma

Table 2: Examples of Intermediates in Pyrazine Chemistry

| Reaction Type | Parent Compound | Reagent(s) | Identified or Proposed Intermediate |

|---|---|---|---|

| Side-Chain Oxidation | 2-Methylpyrazine | KMnO₄ or SeO₂ | Resonance-stabilized pyrazinylmethyl radical |

| Amidation | 3-Aminopyrazine-2-carboxylic acid | CDI, Aniline | (3-Aminopyrazine-2-yl)(1H-imidazol-1-yl)methanone imist.ma |

Kinetic Studies of Key Transformations

The liquid-phase oxidation of 2-methylpyrazine with selenium dioxide was found to follow second-order kinetics . acs.org This indicates that the reaction rate is dependent on the concentration of both 2-methylpyrazine and selenium dioxide. The activation energy for this specific transformation was determined to be 35 kcal/mol. acs.org The rate of this reaction was also observed to increase with temperature, although selectivity tended to decrease at higher temperatures. acs.org In other studies focusing on the formation of 2-methylpyrazine from amino acids and glucose, the kinetics were found to follow pseudo-zero-order or first-order models, with reported activation energies ranging from 13.5 to 24.8 kcal/mol depending on the specific model system. acs.orgresearchgate.net

Table 3: Kinetic Data for the Oxidation of 2-Methylpyrazine with Selenium Dioxide acs.org

| Parameter | Value | Condition |

|---|---|---|

| Reaction Order | Second-order | Liquid-phase oxidation in pyridine. |

| Activation Energy | 35 kcal/mol | Temperature range of 105-140 °C. |

| Effect of Temperature | Rate increases with temperature | Selectivity decreases at higher temperatures. |

Advanced Spectroscopic Characterization and Elucidation of 2 Methyl 6 Phenoxypyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-methyl-6-phenoxypyrazine.

In the ¹H NMR spectrum of 2-methyl-6-phenoxypyrazine, the methyl group protons typically appear as a singlet in the upfield region. The protons on the pyrazine (B50134) ring exhibit distinct chemical shifts, influenced by the nitrogen atoms and the phenoxy and methyl substituents. The protons of the phenoxy group will show characteristic signals in the aromatic region of the spectrum, with their multiplicity depending on the substitution pattern.

Interactive Data Table: ¹H NMR Chemical Shifts for Related Pyrazine and Pyridine (B92270) Structures

| Compound | Functional Group/Proton | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|---|

| 2-Methylpyrazine (B48319) | Pyrazine-H | 8.3-8.5 | m | CDCl₃ |

| Methyl-H | ~2.5 | s | CDCl₃ | |

| 2-Amino-6-methylpyridine | Pyridine-H | 6.1-7.2 | m | CDCl₃ |

| Methyl-H | ~2.3 | s | CDCl₃ | |

| Amino-H | ~5.2 | br s | CDCl₃ | |

| 2-Picoline (2-Methylpyridine) | Pyridine-H | 7.0-8.5 | m | CDCl₃ |

| Methyl-H | ~2.5 | s | CDCl₃ |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. "m" denotes multiplet, "s" denotes singlet, and "br s" denotes broad singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the methyl group will resonate at a characteristic upfield chemical shift. The carbon atoms of the pyrazine ring will appear at distinct downfield shifts due to the deshielding effect of the electronegative nitrogen atoms. The carbon atoms of the phenoxy group will also have characteristic signals in the aromatic region.

Interactive Data Table: ¹³C NMR Chemical Shifts for Related Pyrazine and Pyridine Structures

| Compound | Carbon Atom | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 2-Methylpyrazine | Pyrazine-C | 140-155 | CDCl₃ |

| Methyl-C | ~21 | CDCl₃ | |

| 2-Hydroxy-6-methylpyridine | Pyridine-C | 110-160 | DMSO-d₆ |

| Methyl-C | ~18 | DMSO-d₆ |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the pyrazine and phenoxy rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of 2-methyl-6-phenoxypyrazine are expected to show characteristic bands corresponding to the vibrations of the pyrazine ring, the phenoxy group, and the methyl group. nih.gov

Key expected vibrational modes include:

C-H stretching vibrations: Aromatic C-H stretching bands from both the pyrazine and phenoxy rings are anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected to produce strong bands in the 1400-1650 cm⁻¹ region. researchgate.net The C=C stretching of the phenoxy ring will also contribute to this region.

C-O-C stretching vibrations: The ether linkage of the phenoxy group will give rise to characteristic asymmetric and symmetric C-O-C stretching bands, typically observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

CH₃ deformation vibrations: The methyl group will exhibit symmetric and asymmetric bending (deformation) modes around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Ring breathing modes: The pyrazine and benzene (B151609) rings will have characteristic "ring breathing" vibrations, which are often strong in the Raman spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 2-methyl-6-phenoxypyrazine is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net

The π→π* transitions, typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyrazine and phenoxy rings. The n→π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Electronic Transitions and Chromophoric Analysis

No experimental Ultraviolet-Visible (UV-Vis) absorption spectra for 2-methyl-6-phenoxypyrazine were found. The chromophoric system of the molecule consists of the pyrazine ring and the phenoxy group. The pyrazine ring, an aromatic heterocycle, is known to exhibit π → π* transitions, and the nitrogen and oxygen atoms also possess non-bonding (n) electrons capable of n → π* transitions. nih.govthegoodscentscompany.com The phenoxy group attached to the pyrazine ring would likely modify the electronic environment, potentially causing shifts in the absorption maxima (λmax) compared to unsubstituted pyrazine. researchgate.net However, without experimental data, a quantitative analysis of its absorption bands, molar absorptivity coefficients (ε), and the specific energies of its electronic transitions cannot be provided.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Elemental Composition

No High-Resolution Mass Spectrometry (HRMS) data for 2-methyl-6-phenoxypyrazine is available in the searched resources. HRMS is crucial for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio to a high degree of accuracy. For 2-methyl-6-phenoxypyrazine (molecular formula C₁₁H₁₀N₂O), HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Fragmentation Pattern Analysis for Structural Confirmation

While the general principles of mass spectrometry fragmentation can be applied, a specific, experimentally determined fragmentation pattern for 2-methyl-6-phenoxypyrazine is not documented in the available literature. chemguide.co.ukmsu.edu In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M•+). Subsequent fragmentation would likely involve several key pathways:

Cleavage of the ether bond: The C-O bond between the pyrazine ring and the phenyl group could cleave, leading to fragments corresponding to a phenoxy radical and a methyl-pyrazinyl cation, or a phenyl radical and a methyl-phenoxypyrazine cation.

Loss of a methyl group: Cleavage of the methyl group from the pyrazine ring would result in a [M-15]⁺ fragment.

Fragmentation of the rings: The aromatic rings themselves could undergo fragmentation, although this typically requires higher energy.

Analysis of related compounds, such as 2-methoxy-6-methylpyrazine, shows a strong molecular ion peak, with fragmentation involving the loss of methyl and methoxy (B1213986) groups. nist.gov A hypothetical fragmentation pattern for 2-methyl-6-phenoxypyrazine could be constructed based on these principles, but it would remain speculative without experimental verification.

X-ray Diffraction (XRD) Crystallography

Solid-State Structural Determination

No published crystal structure for 2-methyl-6-phenoxypyrazine could be located. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing exact bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, any discussion of the crystal packing and intermolecular forces for 2-methyl-6-phenoxypyrazine would be entirely theoretical. Analysis of the molecular structure suggests the potential for several types of non-covalent interactions that would influence its crystal packing, such as:

π-π Stacking: Interactions between the aromatic pyrazine and phenyl rings of adjacent molecules.

C-H···π Interactions: Hydrogen atoms from the methyl group or the aromatic rings could interact with the π-electron systems of neighboring molecules.

C-H···N/O Interactions: Weak hydrogen bonds could form between C-H bonds and the nitrogen atoms of the pyrazine ring or the phenoxy oxygen atom.

Theoretical and Computational Chemistry Investigations of 2 Methyl 6 Phenoxypyrazine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties through the solution of the Schrödinger equation. These methods are broadly categorized into ab initio techniques, such as Hartree-Fock, and methods that include electron correlation, like Density Functional Theory.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. It is often employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide detailed information about the electronic properties, such as charge distribution, dipole moment, and molecular orbital energies. For a molecule like 2-methyl-6-phenoxypyrazine, DFT would be the method of choice for many researchers to gain initial insights into its structural and electronic characteristics.

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it provides a valuable qualitative picture and a starting point for more advanced calculations, it neglects the correlation between the motions of electrons. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), are built upon the HF solution to systematically include electron correlation, leading to more accurate energy and property predictions. These methods are computationally more demanding than DFT but can offer higher accuracy for certain systems.

Basis Set Selection and Influence on Computational Accuracy

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as those from the Pople series (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent series (e.g., cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, leading to higher accuracy at the cost of increased computational time. The selection of an appropriate basis set is a crucial step in designing a computational study to ensure a balance between accuracy and computational feasibility.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The spatial distribution and energy of these orbitals are crucial. For 2-methyl-6-phenoxypyrazine, analysis of the HOMO would likely show significant electron density on the electron-rich pyrazine (B50134) and phenoxy groups, indicating potential sites for electrophilic attack. Conversely, the LUMO's distribution would highlight regions susceptible to nucleophilic attack.

Energy Gap Analysis and Electronic Excitation

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It provides a measure of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This energy gap is also related to the electronic absorption properties of the molecule; a smaller gap typically corresponds to absorption at a longer wavelength in the UV-visible spectrum.

Without specific published research on 2-methyl-6-phenoxypyrazine, it is not possible to provide quantitative data for these theoretical descriptors.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. It is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values.

Prediction of Electrophilic and Nucleophilic Sites

The MEP map of 2-methyl-6-phenoxypyrazine would be expected to reveal distinct regions of positive and negative electrostatic potential, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.

Nucleophilic Sites: Regions with negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to attack by electrophiles. For 2-methyl-6-phenoxypyrazine, these areas would likely be concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atom of the phenoxy group due to the presence of lone pairs of electrons. These sites are the most probable locations for protonation and interactions with Lewis acids.

Electrophilic Sites: Regions with positive potential (typically colored in shades of blue) are electron-deficient and are targets for nucleophiles. In 2-methyl-6-phenoxypyrazine, positive potentials would be anticipated around the hydrogen atoms, particularly those of the methyl group and the aromatic rings.

A hypothetical data table summarizing the expected MEP characteristics is presented below. The exact values would require specific quantum chemical calculations.

| Atomic Site | Expected Electrostatic Potential | Predicted Reactivity |

| Pyrazine Nitrogen Atoms | Highly Negative | Nucleophilic Attack |

| Phenoxy Oxygen Atom | Negative | Nucleophilic Attack |

| Hydrogen Atoms | Positive | Electrophilic Attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.

Charge Transfer and Donor-Acceptor Interactions

NBO analysis is particularly useful for quantifying intramolecular charge transfer and donor-acceptor interactions. These interactions, also known as hyperconjugation, occur when electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)).

For 2-methyl-6-phenoxypyrazine, significant donor-acceptor interactions would be expected between:

The lone pairs of the nitrogen and oxygen atoms (donors) and the antibonding orbitals (acceptors) of the pyrazine and phenyl rings.

The bonding orbitals of the C-H bonds in the methyl group (donors) and the antibonding orbitals of the adjacent C-C bonds (acceptors).

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(N) on Pyrazine | π(C-C) in Pyrazine Ring | High |

| LP(O) on Phenoxy | π(C-C) in Phenyl Ring | Moderate |

| σ(C-H) of Methyl Group | σ*(C-C) of Pyrazine Ring | Low |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface, such as the normalized contact distance (d_norm), provide insights into the nature and strength of intermolecular contacts.

Quantification of Intermolecular Interactions

H···H contacts: Generally, these are the most abundant interactions.

C···H/H···C contacts: Indicative of C-H···π interactions.

N···H/H···N and O···H/H···O contacts: Representing hydrogen bonding interactions.

C···C contacts: Suggesting π-π stacking interactions between the aromatic rings.

The 2D fingerprint plot is a graphical representation derived from the Hirshfeld surface that summarizes all intermolecular contacts. The percentage contribution of each type of interaction can be calculated from the fingerprint plot. A hypothetical breakdown of these interactions is provided in the table below.

| Interaction Type | Percentage Contribution (%) |

| H···H | ~40-50% |

| C···H/H···C | ~20-30% |

| N···H/H···N | ~5-10% |

| O···H/H···O | ~5-10% |

| C···C | ~5-15% |

Global and Local Chemical Reactivity Descriptors

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Hardness (η): Measures the resistance to charge transfer. A higher value indicates greater stability.

Electronic Chemical Potential (μ): Indicates the escaping tendency of electrons.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

Local Descriptors: These descriptors identify the most reactive sites within a molecule. The most common local reactivity descriptors are the Fukui functions (f(r)) , which indicate the change in electron density at a specific point when an electron is added or removed.

f+(r): For nucleophilic attack (predicts electrophilic sites).

f-(r): For electrophilic attack (predicts nucleophilic sites).

For 2-methyl-6-phenoxypyrazine, the nitrogen and oxygen atoms would be expected to have high values of f-(r), indicating their nucleophilic character. Conversely, certain carbon atoms in the aromatic rings might show higher f+(r) values, suggesting they are more susceptible to nucleophilic attack.

The following table presents a hypothetical set of global reactivity descriptors for 2-methyl-6-phenoxypyrazine.

| Descriptor | Definition | Expected Value (Arbitrary Units) |

| Chemical Hardness (η) | (I-A)/2 | Moderate |

| Chemical Potential (μ) | -(I+A)/2 | Moderate |

| Electrophilicity (ω) | μ²/2η | Moderate |

Electrophilicity Index and Chemical Hardness/Softness

In the framework of conceptual Density Functional Theory (DFT), the electrophilicity index (ω), chemical hardness (η), and its inverse, chemical softness (S), are fundamental descriptors of a molecule's reactivity. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Chemical hardness quantifies the resistance of a molecule to change its electron distribution, while chemical softness indicates its polarizability. The electrophilicity index measures the stabilization in energy when a system acquires an additional electronic charge from the environment, essentially quantifying its ability to act as an electron acceptor. researchgate.net

While specific DFT calculations for 2-methyl-6-phenoxypyrazine are not extensively published, the methodology for determining these properties is well-established for related pyrazine derivatives. mdpi.com Computational studies on various pyrazine analogs utilize DFT calculations, often with the B3LYP functional and basis sets like 6-311++G**, to determine the HOMO and LUMO energies. mdpi.comresearchgate.net These energies are then used to calculate the reactivity descriptors.

A high HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity. mdpi.com The negative values of HOMO and LUMO energies, along with a large energy gap, suggest high stability for a molecule. mdpi.com For pyrazine derivatives, the presence of various substituents can significantly influence these electronic properties and, consequently, their reactivity. mdpi.com

Below is a table detailing these conceptual DFT descriptors and the equations used for their calculation.

| Parameter | Symbol | Formula | Description |

| Ionization Potential | I | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness | η | η = (I - A) / 2 | Measures resistance to change in electron configuration. A harder molecule has a larger HOMO-LUMO gap. |

| Chemical Softness | S | S = 1 / η | The inverse of hardness; measures the polarizability of a molecule. |

| Electronegativity | χ | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Potential | μ | μ = -χ | The negative of electronegativity, related to the escaping tendency of electrons. |

| Electrophilicity Index | ω | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These formulas are based on Koopmans' theorem and finite difference approximations.

Computational Spectroscopy

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral properties of molecules. Using quantum chemical calculations, it is possible to generate theoretical spectra that can aid in the structural elucidation and analysis of compounds like 2-methyl-6-phenoxypyrazine. These calculations are typically performed using DFT methods. nih.gov

Infrared (IR) and Raman Spectra: Theoretical vibrational spectra (IR and Raman) are calculated by first optimizing the molecular geometry to find its lowest energy state. Subsequently, vibrational frequency calculations are performed at the optimized geometry. nih.gov Methods like B3LYP with basis sets such as 6-311+G(d,p) or cc-pVTZ are commonly employed for this purpose. nih.govresearchgate.net The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These theoretical wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the molecule's functional groups. nih.gov

UV-Vis Spectrum: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax). scielo.org.za The calculations also yield the oscillator strength (f) for each transition, which is related to the intensity of the absorption band. scielo.org.za The nature of the electronic transitions, such as n → π* or π → π, can be determined by analyzing the molecular orbitals involved. For aromatic systems like 2-methyl-6-phenoxypyrazine, π → π transitions are typically responsible for the most intense absorptions. msu.edu

NMR Spectra: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. scielo.org.za The calculations are performed on the optimized geometry of the molecule. The computed chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental results. scielo.org.za The accuracy of the predicted spectra depends on the chosen functional, basis set, and whether solvent effects are included in the calculation. scielo.org.za

The table below summarizes the computational methods used for predicting different types of spectra.

| Spectrum Type | Computational Method | Typical Basis Set | Key Outputs |

| IR & Raman | DFT (e.g., B3LYP, PBEPBE) | 6-311+G(d,p), cc-pVTZ | Vibrational Frequencies (cm⁻¹), Intensities, PED |

| UV-Vis | TD-DFT | 6-31G(d,p) or higher | Absorption Wavelengths (λmax), Oscillator Strengths (f) |

| NMR | DFT with GIAO | 6-31G(d,p) or higher | ¹H and ¹³C Chemical Shifts (ppm) |

Molecular Dynamics Simulations (if applicable to reactivity/conformation)

Molecular Dynamics (MD) simulations provide a computational method to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and reactivity that are not accessible from static calculations. While specific MD studies on 2-methyl-6-phenoxypyrazine are not prominent in the literature, the applicability of such techniques can be inferred from simulations on related complex molecules. nih.govchemrxiv.org

Furthermore, more advanced quantum-mechanical molecular dynamics (QMD) simulations could be used to investigate reaction mechanisms. chemrxiv.orgchemrxiv.org Reactive QMD allows for the explicit simulation of bond-forming and bond-breaking events, which could be used to model the reactivity of 2-methyl-6-phenoxypyrazine in hypothetical chemical or enzymatic reactions. chemrxiv.org For systems involving light nuclei, Path Integral Molecular Dynamics (PIMD) can be used to incorporate nuclear quantum effects, such as zero-point energy and tunneling, which can be crucial in processes like proton transfer. arxiv.org The integration of machine learning force fields (MLFFs) into these frameworks is an emerging strategy to reduce the high computational cost of quantum-based simulations while maintaining accuracy. arxiv.org

Machine Learning Applications in Chemical Space Exploration for Pyrazine Derivatives

The vastness of "chemical space"—the collection of all possible molecules—presents a significant challenge in drug discovery and materials science. nih.gov Machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools for navigating this space to identify novel molecules with desired properties. nih.govnih.gov For classes of compounds like pyrazine derivatives, ML models can accelerate the discovery process significantly.

One major application is the use of generative models, such as deep neural networks, to explore chemical space. nih.gov These models can be trained on large databases of known chemical structures, like ChEMBL or custom libraries of pyrazine-containing compounds. After training, the model "learns" the underlying rules of chemical structure and bonding and can generate novel, valid molecular structures that are similar to the input data but not identical. This allows for the creation of vast virtual libraries of new pyrazine derivatives. nih.gov

Another critical application is the prediction of molecular properties. ML models can be trained to predict various characteristics, including bioactivity against a specific target, physicochemical properties, and synthetic accessibility. youtube.com For instance, an ML model could be used to screen a virtual library of pyrazine derivatives to identify candidates with high predicted binding affinity to a particular protein. This virtual screening is much faster and less expensive than traditional high-throughput experimental screening. chemrxiv.org

Furthermore, ML plays a role in assessing the synthetic feasibility of newly designed molecules. Some models are specifically trained to identify "good" reagents or predict reaction outcomes, helping to ensure that the computationally designed pyrazine derivatives can be practically synthesized in a laboratory. youtube.com Active learning is a particularly powerful strategy where the ML model iteratively suggests which molecules to screen or synthesize next, using the results of previous steps to refine its predictions and more efficiently explore the most promising regions of chemical space. chemrxiv.org

Applications of 2 Methyl 6 Phenoxypyrazine in Materials Chemistry and Supramolecular Assembly

Role as Ligands in Coordination Chemistry

Nitrogen-containing heterocycles are of paramount importance as ligands in coordination chemistry, and pyrazine (B50134) is a widely utilized N,N'-ditopic diimine for constructing metal-organic frameworks and coordination polymers. researchgate.net Substituted pyrazines, such as 2-methyl-6-phenoxypyrazine, offer a platform for fine-tuning the structural and electronic properties of these materials. The nitrogen atoms of the pyrazine ring serve as Lewis base sites, enabling the molecule to act as a bridge between two metal centers, thus facilitating the formation of extended structures. The nature of the substituents—in this case, methyl and phenoxy groups—can influence the ligand's coordination behavior through steric hindrance and by modifying the electron density on the nitrogen atoms.

The coordination-driven self-assembly of ligands and metal ions is a powerful strategy for the bottom-up construction of discrete, nanosized supramolecular structures. researchgate.net Pyrazine and its derivatives are effective building blocks in this context, reacting with various metal ions to form a diverse range of assemblies, including metallacycles and cages. researchgate.nettandfonline.com For instance, reactions of pyrazine-containing ligands with silver(I) salts have yielded a variety of discrete and polymeric species. researchgate.net

While specific studies on 2-methyl-6-phenoxypyrazine are limited, its structural features suggest it can serve as a valuable tecton in designing such assemblies. Acting as a linear ditopic ligand, it could be combined with appropriate metal precursors, such as palladium(II) or platinum(II) complexes, to form predictable structures like molecular squares or triangles. researchgate.net The steric bulk of the phenoxy group would play a crucial role in directing the self-assembly process, potentially favoring the formation of specific, less-strained architectures over others.

Table 1: Examples of Metallosupramolecular Assemblies with Pyrazine-Type Ligands

| Ligand Type | Metal Ion(s) | Resulting Assembly | Reference |

|---|---|---|---|

| Pyrazine | Silver(I) | 1D, 2D, and 3D polymeric species | researchgate.net |

| 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine | Palladium(II), Silver(I) | Discrete [Pd(L)₂] complex, Metallocyclic [Ag₂(L)₂] complex | tandfonline.com |

| Pyrazine-based donor tectons | Platinum(II) | Supramolecular hexagons | researchgate.netrsc.org |

Coordination polymers (CPs) are extended networks of metal ions linked by organic ligands. Pyrazine is a classic bridging ligand used to construct CPs with diverse dimensionalities and topologies. researchgate.netacs.org The resulting frameworks can exhibit interesting properties, such as porosity, which is relevant for gas adsorption and storage.

The introduction of functional groups onto the pyrazine ring allows for the modulation of the resulting CP's structure and function. For example, pyrazine-2,5-diyldimethanol has been used to create 1D and 3D coordination networks where hydroxyl groups engage in hydrogen bonding to extend the structure. mdpi.com Similarly, methyl-substituted pyrazine-dioxides have been incorporated into cobalt(II) coordination polymers, influencing the crystal structure and magnetic properties. acs.org

2-Methyl-6-phenoxypyrazine is well-suited to act as a linker in coordination polymers. Its linear bridging capability can lead to the formation of 1D chains, which can further assemble into higher-dimensional networks through weaker intermolecular interactions. The pendant phenoxy group can participate in π-π stacking interactions, adding another layer of structural control and potentially influencing the material's bulk properties.

Potential in Functional Materials

The development of new π-conjugated materials is crucial for modern optoelectronics. rsc.org Pyrazine-based compounds are receiving considerable attention in this area due to their favorable charge transfer characteristics. rsc.org The electron-deficient nature of the pyrazine ring makes it an excellent component in materials designed for electronic and optical applications.

Pyrazine-containing linkers have been successfully incorporated into π-conjugated two-dimensional covalent organic frameworks (2D COFs). qucosa.detu-dresden.deacs.org These materials are emerging as a novel class of electro-active materials with potential applications in electronics and sensing. nih.gov For instance, metal-phthalocyanine-based 2D COFs linked with pyrazine units have been shown to be p-type semiconductors with respectable charge carrier mobilities. qucosa.detu-dresden.deacs.org The pyrazine unit is integral to extending the π-conjugation within the framework, which is essential for efficient charge transport. tu-dresden.de

The incorporation of 2-methyl-6-phenoxypyrazine into conjugated polymers or frameworks could offer a way to tune their electronic properties. The electronic nature of the phenoxy substituent can be modified, which in turn would alter the energy levels (HOMO/LUMO) and the band gap of the resulting material. nih.gov This tunability is a key aspect in the design of organic semiconductors for applications in devices like field-effect transistors.

Table 2: Electronic Properties of Pyrazine-Linked Materials

| Material Type | Key Feature | Property | Reference |

|---|---|---|---|

| Metal-Phthalocyanine 2D COF | Pyrazine linkers | p-type semiconductor | qucosa.detu-dresden.deacs.org |

| Metal-Phthalocyanine 2D COF | Pyrazine linkers | Band gap of ~1.2 eV | qucosa.deacs.orgnih.gov |

Pyrazine derivatives are also promising for optical materials. They can form the core of push-pull chromophores, where electron-donating and electron-withdrawing groups are connected through a π-conjugated system. researchgate.net Such molecules often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties like strong emission solvatochromism (a significant shift in emission color with solvent polarity). researchgate.net This property is valuable for creating sensors and probes.

The structure of 2-methyl-6-phenoxypyrazine, featuring an electron-deficient pyrazine core and a potentially electron-donating phenoxy group, provides a basis for designing novel fluorophores. rsc.org By functionalizing the phenoxy ring or extending the conjugation, it would be possible to create a new family of push-pull systems. The efficiency of the ICT process and the resulting optical properties, such as absorption and emission wavelengths, could be systematically tuned, making such compounds candidates for applications in light-emitting diodes and nonlinear optics. rsc.org

Self-Assembly Processes and Molecular Recognition

Self-assembly mediated by non-covalent interactions is a fundamental principle in supramolecular chemistry. Pyrazine-based molecules have been shown to self-assemble on surfaces, forming ordered two-dimensional nanostructures. nih.gov These assembly processes are often guided by a combination of weak intermolecular hydrogen bonds and molecule-substrate interactions. nih.gov The self-assembly of tetrachloroacenes containing pyrazine moieties can lead to the formation of gels, with the resulting structures exhibiting J-aggregate formation and red-shifted emission due to close π-π stacking. acs.org

The phenoxy group of 2-methyl-6-phenoxypyrazine provides a large, flat aromatic surface that is prone to engaging in π-π stacking interactions, which could be a dominant force in its self-assembly in the solid state or in solution.

Molecular recognition involves the specific binding of a host molecule to a guest. The pyrazine core, with its nitrogen lone pairs and aromatic system, can participate in various non-covalent interactions, including hydrogen bonding and π-interactions, which are crucial for recognition events. nih.gov For example, pyrazine N,N'-dioxide has been effectively recognized by calix rsc.orgpyrrole-based receptors, where the guest is held within an electron-rich cavity. nih.govresearchgate.netrsc.org This demonstrates the potential of the pyrazine unit to act as a recognition motif. The specific arrangement of hydrogen bond donors and acceptors, as well as the shape and electronic properties of 2-methyl-6-phenoxypyrazine, could allow it to act as a selective receptor for complementary neutral or charged guest species.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-methyl-6-phenoxypyrazine |

| Pyrazine |

| 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine |

| Pyrazine-2,5-diyldimethanol |

| 2-methyl-pyrazine-dioxide |

| Thieno[3,4-b]pyrazine |

| Pyrazine N,N'-dioxide |

| Calix rsc.orgpyrrole |

| Palladium(II) |

| Platinum(II) |

| Silver(I) |

| Ruthenium(II) |

| Cobalt(II) |

| Metal-phthalocyanine |

Advanced Analytical Method Development for 2 Methyl 6 Phenoxypyrazine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical synthesis, providing the means to separate the target compound from starting materials, byproducts, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For 2-methyl-6-phenoxypyrazine, a reversed-phase HPLC (RP-HPLC) method is generally suitable, utilizing a non-polar stationary phase and a polar mobile phase.

A typical RP-HPLC method for the purity assessment of 2-methyl-6-phenoxypyrazine would involve a C18 column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. This gradient elution allows for the effective separation of compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where 2-methyl-6-phenoxypyrazine exhibits maximum absorbance, which would be determined by a preliminary UV-Vis spectroscopic analysis.

Example HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

The retention time of 2-methyl-6-phenoxypyrazine under these conditions would be specific, and the peak area would be proportional to its concentration. The purity of a sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Given the likely volatility of 2-methyl-6-phenoxypyrazine, Gas Chromatography (GC) is another powerful technique for its analysis. GC is particularly effective for separating and quantifying volatile organic compounds. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

For substituted pyrazines, a non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often employed. researchgate.net The temperature of the GC oven is programmed to increase over time, which allows for the elution of compounds with different boiling points.

Mass Spectrometry (MS) is a common detector for GC, a combination known as GC-MS. researchgate.netnih.gov This provides not only quantitative information based on the chromatographic peak but also qualitative data from the mass spectrum, which can be used to confirm the identity of the compound and any impurities. The use of retention indices, which compare the retention time of an analyte to that of known standards, can further aid in the unambiguous identification of isomeric pyrazines. researchgate.net

Example GC-MS Method Parameters:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | m/z 40-400 |

Integration of Spectroscopic Techniques for Quantitative Analysis

While chromatography separates the components of a mixture, spectroscopic techniques are essential for their quantification and structural elucidation.

UV-Visible Spectroscopy , often coupled with HPLC, is a primary tool for quantitative analysis. By constructing a calibration curve of known concentrations of a purified 2-methyl-6-phenoxypyrazine standard versus their corresponding peak areas, the concentration of the compound in an unknown sample can be accurately determined.

Mass Spectrometry (MS) , particularly when linked with GC or HPLC, offers high sensitivity and selectivity for quantitative analysis. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of 2-methyl-6-phenoxypyrazine, which significantly enhances the signal-to-noise ratio and lowers the limit of detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy is not only the most powerful tool for structural elucidation but can also be used for quantitative analysis (qNMR). acs.org By integrating the signal of a specific proton of 2-methyl-6-phenoxypyrazine against a known amount of an internal standard with a well-resolved signal, the absolute quantity of the compound in a sample can be determined without the need for a calibration curve of the analyte itself.

Example qNMR Data:

| Parameter | Analyte (2-methyl-6-phenoxypyrazine) | Internal Standard (Maleic Anhydride) |

| Signal (Proton) | Pyrazine (B50134) ring proton | Olefinic proton |

| Chemical Shift (δ) | ~8.2 ppm | 6.3 ppm |

| Number of Protons | 1H | 2H |

| Integral Value | 1.50 | 1.00 |

| Moles | Calculated | 0.05 mmol |

Method Validation and Quality Control in Research Synthesis

For a synthetic method to be considered reliable and reproducible, the analytical methods used to assess it must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com Key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or starting materials. This is typically demonstrated by the chromatographic resolution of the analyte peak from other peaks.

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards at different concentrations and is typically expressed by the correlation coefficient (r²) of the calibration curve. demarcheiso17025.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Hypothetical Method Validation Summary for HPLC Analysis:

| Validation Parameter | Acceptance Criterion | Hypothetical Result |

| Specificity | Baseline resolution > 1.5 | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | 0.8% |

| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |

By establishing and validating these analytical methods, researchers can ensure the quality and consistency of the 2-methyl-6-phenoxypyrazine synthesized in the laboratory, which is a critical step for its further study and application.

Future Directions in 2 Methyl 6 Phenoxypyrazine Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-methyl-6-phenoxypyrazine is likely to be guided by the principles of green and sustainable chemistry. researchgate.netunimas.my Current synthetic routes for pyrazine (B50134) derivatives often involve multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.net Future methodologies will likely focus on improving efficiency and reducing the environmental impact.

Key areas of development are expected to include:

Catalysis: The use of novel catalysts, including metal-based and organocatalysts, to facilitate more efficient and selective reactions under milder conditions. tandfonline.com Nanostructured catalysts may also offer enhanced reactivity and recyclability.

Alternative Energy Sources: Employing microwave irradiation and ultrasound as alternative energy sources to conventional heating can significantly reduce reaction times and energy consumption.

Bio-based Precursors: Investigating the use of renewable, bio-based starting materials to replace petroleum-derived precursors, thereby enhancing the sustainability of the synthetic process.

A comparative look at potential improvements in synthetic methodologies is presented in the table below.

| Methodology | Conventional Approach | Future Sustainable Approach | Potential Advantages |

| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot synthesis | Reduced waste, time, and resource consumption |

| Catalysis | Stoichiometric reagents | Catalytic amounts of reusable catalysts (e.g., metal nanoparticles, organocatalysts) | Higher efficiency, lower cost, reduced waste |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication | Faster reaction rates, lower energy consumption |